molecular formula C12H11NO3 B1384880 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid CAS No. 91569-57-2

3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1384880
CAS No.: 91569-57-2
M. Wt: 217.22 g/mol
InChI Key: HAIMCHXZWFJELA-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at adjacent positions . It’s considered a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities .


Synthesis Analysis

The synthesis of isoxazole derivatives often involves the reaction of various compounds under different experimental settings . For example, 1,2,4-triazolo derivatives have been obtained from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of isoxazole consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Chemical Reactions Analysis

Isoxazole derivatives can be synthesized through various chemical reactions. For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely. For example, the molecular weight of 3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid is 235.28 g/mol .

Scientific Research Applications

Odor Detection and Interaction with Aroma Compounds

Miyazawa et al. (2009) explored the odor detection of mixtures involving homologous carboxylic acids and various model odorants differing greatly in structure and odor character, including 2-hydroxy-3-methylcyclopent-2-en-1-one, furan-2-ylmethanethiol, and (3-methyl-3-sulfanylbutyl) acetate. They discovered that the carbon-chain length of carboxylic acids not only influenced their interaction with other carboxylic acids but also with unrelated compounds. This study is significant for understanding the complex interactions in odor detection and the role of structural components like carboxylic acids in aroma perception (Miyazawa et al., 2009).

Glutathione Synthesis Precursor Mobilization

Fukagawa et al. (2000) utilized L-2-oxothiazolidine-4-carboxylic acid (OTZ) as a precursor for glutathione (GSH) synthesis in a study, where they used a tagged version of OTZ to examine the precursor mobilization for GSH synthesis. The study found that the metabolic rate of OTZ hydrolysis increased when GSH stores were reduced, indicating a potential use of OTZ as a probe to identify individuals at risk for low GSH stores or with an impaired capacity to synthesize GSH (Fukagawa et al., 2000).

Drug Binding Inhibition by Furancarboxylic Acids

Niwa et al. (1988) reported the detection of various furancarboxylic acids in uremic serum, including 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid. These acids, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, were found to inhibit the binding of drugs like salicylate and 5,5-diphenylhydantoin to albumin, potentially affecting drug efficacy and safety in patients with chronic kidney disease (Niwa et al., 1988).

Influence on Fibrinolytic Activity

Andersson et al. (2009) investigated the effects of Amino methyl cyclohexane carboxylic acid, particularly its active isomer AMCA, on fibrinolytic activity. They found AMCA to be a potent inhibitor of plasminogen activation, contributing valuable insights into the management of conditions associated with increased fibrinolytic activity and/or bleeding symptoms (Andersson et al., 2009).

Safety and Hazards

The safety and hazards of isoxazole derivatives can also vary. It’s important to consult the relevant safety data sheets for specific information .

Future Directions

Isoxazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge .

Properties

IUPAC Name

3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-10(12(14)15)8(2)13-16-11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIMCHXZWFJELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NO2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651197
Record name 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91569-57-2
Record name 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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